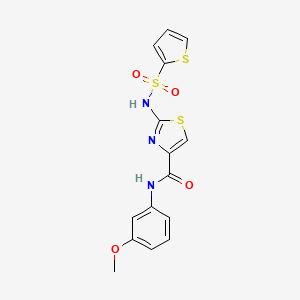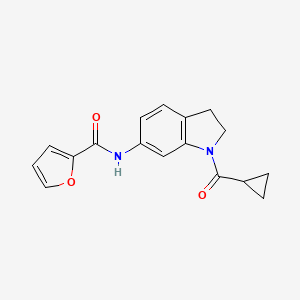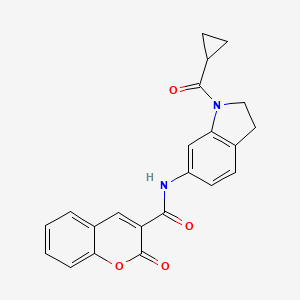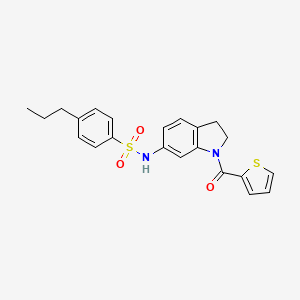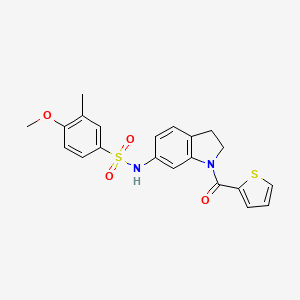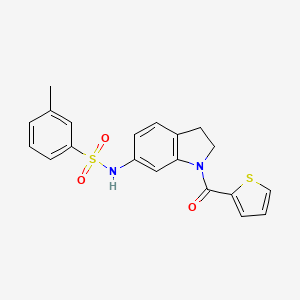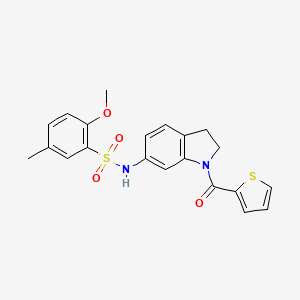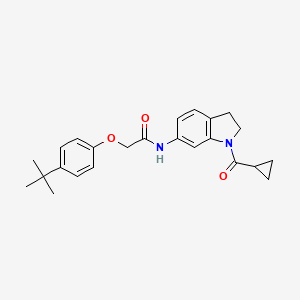
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
説明
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide inhibits BTK by binding to the kinase domain of the enzyme, preventing its activation and downstream signaling. BTK is a key enzyme in B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and NHL. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. In addition, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a favorable safety profile in preclinical toxicology studies.
実験室実験の利点と制限
One advantage of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have a favorable safety profile in preclinical toxicology studies. However, one limitation of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its potential for resistance development, which has been observed in preclinical models. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide in humans.
将来の方向性
For 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy studies with other anti-cancer agents. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and develop strategies to overcome it. Finally, the development of biomarkers to predict response to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide could improve patient selection and treatment outcomes.
科学的研究の応用
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, leading to tumor regression. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. These findings have led to the development of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide as a potential therapeutic agent for B-cell malignancies.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-24(2,3)18-7-10-20(11-8-18)29-15-22(27)25-19-9-6-16-12-13-26(21(16)14-19)23(28)17-4-5-17/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHNBVOTPDFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



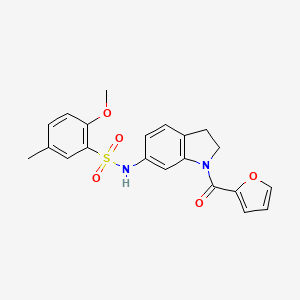

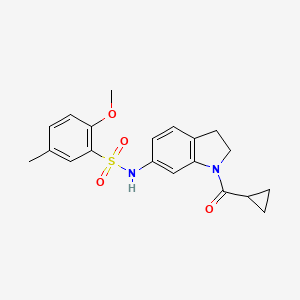

![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
![N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202437.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3202445.png)
